molecular formula C17H13FN2O3S2 B2633701 2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 861208-04-0

2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2633701
CAS No.: 861208-04-0
M. Wt: 376.42
InChI Key: VDECLAHIMZTALZ-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a thiazole ring, and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic synthesis. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions, typically using methylsulfonyl chloride in the presence of a base such as pyridine.

    Fluorination: The fluorine atom is introduced through nucleophilic aromatic substitution reactions, often using reagents like potassium fluoride (KF) or cesium fluoride (CsF).

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzoyl chloride and the thiazole derivative, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: The fluorine atom in the aromatic ring can be substituted through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and methylsulfonyl group.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although specific biological assays are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
  • 2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide
  • 2-chloro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methylsulfonyl group also imparts distinct electronic properties, making this compound particularly interesting for various applications.

Properties

IUPAC Name

2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S2/c1-25(22,23)12-8-6-11(7-9-12)15-10-24-17(19-15)20-16(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDECLAHIMZTALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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